

Comparative study of the organoleptic properties of γ -lactones.

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Compound of Interest

Compound Name: 5,5-Dibutyldihydrofuran-2(3H)-one

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A Comparative Study of the Organoleptic Properties of γ -Lactones

This guide provides a comparative analysis of the organoleptic properties of various γ -lactones, compounds crucial to the flavor and fragrance industries. The following sections detail the sensory profiles, detection thresholds, and the experimental methodologies used for their evaluation, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Organoleptic Properties of γ -Lactones

The organoleptic properties of γ -lactones vary significantly with their molecular structure, particularly the length of the alkyl chain. The following tables summarize the key taste and aroma characteristics, along with their detection thresholds in different media.

Table 1: Aroma and Taste Descriptors of Common γ -Lactones

γ-Lactone	Aroma Descriptors	Taste Descriptors
γ -Valerolactone	Sweet, hay-like, coumarinic	Coconut
γ -Hexalactone	Sweet, creamy, dairy with fatty and oily coconut nuances	Sweet creamy, with coconut nuances
γ -Heptalactone	Sweet, coconut, coumarin, lactonic, creamy, and powdery	Sweet, lactonic, creamy, coconut, and coumarin, with milky and tobacco nuances
γ -Octalactone	Fatty, creamy, coconut, buttery, vanilla sweet[1]	Fatty, oily, coconut, buttery sweet[1]
γ -Nonalactone	Sweet, coconut-like[2]	Weak coconut[3]
γ -Decalactone	Sweet, creamy, lactonic, tobacco and coumarin-like with green coconut nuances; fruity, peach, with a sweet creamy character[1]	Sweet, creamy, vanilla-like with green lactonic powdery nuances; creamy, buttery, sweet, fruity peach like[1]
γ -Undecalactone	Peach flavors[2]	Peach flavors[2]
γ -Dodecalactone	-	-

Table 2: Odor and Taste Detection Thresholds of γ -Lactones

γ-Lactone	Odor Detection Threshold	Medium	Taste Detection Threshold	Medium
γ-Valerolactone	10,000 ppb[1]	Beer	-	-
γ-Hexalactone	1600 ppb[1]	Water	75 ppm[1]	Not Specified
γ-Heptalactone	-	-	15 ppm[1]	Not Specified
(R)-γ-Octalactone	45 µg/L	Red Wine	-	-
(S)-γ-Octalactone	100 µg/L	Red Wine	-	-
(R)-γ-Nonalactone	285 µg/L[4]	Red Wine	-	-
(S)-γ-Nonalactone	75 µg/L	Red Wine	-	-
γ-Decalactone	-	-	1 ppm[1]	Not Specified
(R)-γ-Decalactone	25 µg/L	Red Wine	-	-
(S)-γ-Decalactone	30 µg/L	Red Wine	-	-
(R)-γ-Dodecalactone	8 µg/L[4]	Red Wine	-	-
(S)-γ-Dodecalactone	20 µg/L	Red Wine	-	-

Experimental Protocols

The evaluation of organoleptic properties is conducted through standardized sensory analysis techniques. These protocols are designed to yield reproducible and statistically significant data.

Determination of Odor and Taste Thresholds

A common methodology for determining detection thresholds is the ASTM Method E679, known as the Ascending Forced-Choice (AFC) method.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Objective: To determine the lowest concentration of a substance that can be detected by a sensory panel.

Materials:

- A series of graded concentrations of the γ -lactone in a specified medium (e.g., water, wine, beer).
- A "blank" sample consisting of the medium without the added lactone.
- Odor-free glassware.
- A panel of trained sensory assessors (typically 15-25 members).[\[3\]](#)[\[4\]](#)[\[5\]](#)

Procedure:

- Sample Preparation: A stock solution of the γ -lactone is prepared and serially diluted to create a range of concentrations, typically in logarithmic steps.
- Presentation: Panelists are presented with three samples (a triangle test), two of which are blanks and one contains the diluted lactone. The position of the sample containing the lactone is randomized.[\[6\]](#)
- Evaluation: Each panelist is asked to identify the "odd" sample. This process is repeated for each concentration level, starting from the lowest.
- Data Analysis: The number of correct identifications at each concentration is recorded. The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the sample.

Descriptive Sensory Analysis

To define the specific aroma and taste descriptors, a Quantitative Descriptive Analysis (QDA) is often employed.[\[7\]](#)[\[8\]](#)

Objective: To identify and quantify the sensory attributes of a substance.

Materials:

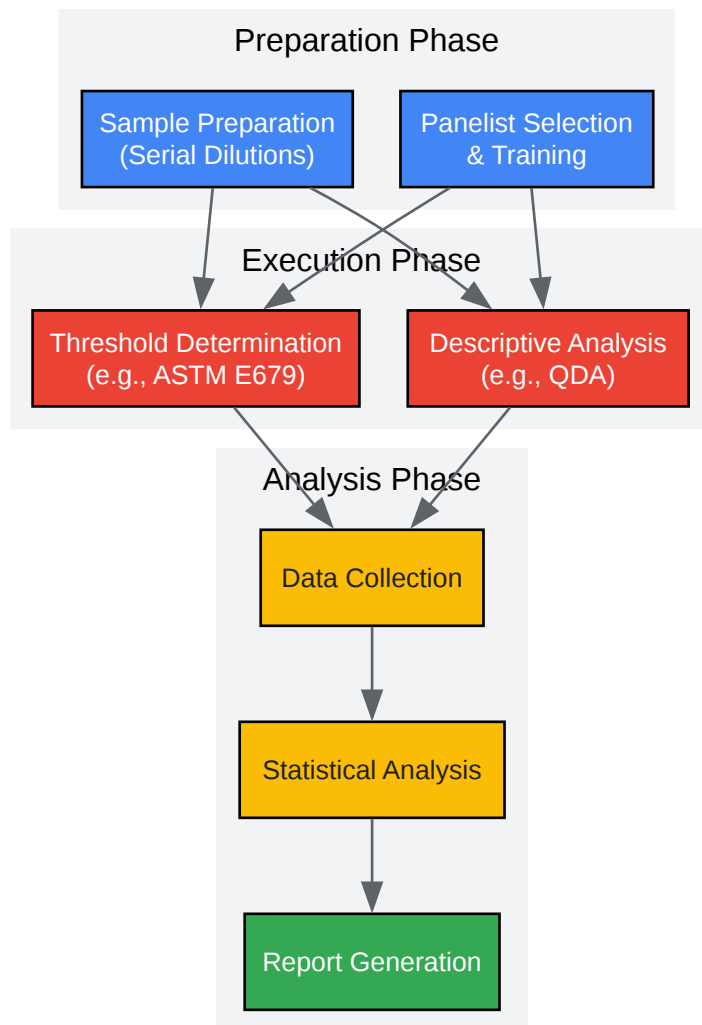
- Samples of the γ -lactone at a concentration above the detection threshold.
- A panel of highly trained sensory assessors (6-15 members).[\[8\]](#)
- A list of potential aroma and taste descriptors.

Procedure:

- Panel Training: The panel undergoes extensive training to develop a consensus on the terminology used to describe the sensory attributes of the lactones.
- Attribute Generation: In open sessions, panelists are presented with the samples and collaboratively generate a list of descriptive terms for aroma and taste.
- Intensity Scaling: Panelists then individually rate the intensity of each attribute on a numerical scale (e.g., a 9-point hedonic scale).[\[8\]](#)
- Data Analysis: The intensity ratings are averaged across the panel to create a sensory profile for each γ -lactone.

Mandatory Visualization

The following diagram illustrates the general workflow for the sensory evaluation of γ -lactones.

Workflow for Organoleptic Property Evaluation of γ -Lactones

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Caption: Sensory Evaluation Workflow for γ -Lactones

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